![molecular formula C18H14N2O4 B2402192 5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 242473-63-8](/img/structure/B2402192.png)
5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound with a unique structure and interesting chemical properties. This compound has gained attention in various scientific disciplines, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multistep process:
Formation of Pyrimidinetrione Core: : This core is usually synthesized via a condensation reaction involving urea and malonic acid derivatives.
Benzylation Reaction: : The phenolic oxygen of a precursor compound is reacted with benzyl bromide in the presence of a strong base, forming the benzyloxy substituent.
Aldol Condensation: : The final key step involves the condensation of the benzyloxyphenylacetaldehyde with the pyrimidinetrione core under basic conditions to form the methylene bridge.
Industrial Production Methods:
In an industrial setting, these reactions are often conducted in large-scale batch reactors with optimized temperature, pH, and solvent conditions to maximize yield and purity. Common solvents include ethanol, methanol, and DMSO, while catalysts such as potassium tert-butoxide may be used to facilitate reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It can undergo oxidative cleavage at the methylene bridge under strong oxidizing conditions.
Reduction: : The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Catalysts for Substitution: : Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation Products: : Carboxylic acids and ketones.
Reduction Products: : Benzyl alcohol derivatives.
Substitution Products: : Halogenated, alkylated, and nitrated benzyloxy derivatives.
Scientific Research Applications
This compound has been studied for various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Serves as a probe to study enzyme-substrate interactions.
Medicine: : Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: : Used in the manufacture of specialty polymers and advanced materials.
Mechanism of Action
The biological activity of 5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is primarily attributed to its interaction with cellular enzymes and receptors. It can inhibit enzymes involved in the inflammatory response and disrupt cancer cell proliferation pathways by binding to specific molecular targets, causing apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Barbituric Acid Derivatives: : Differ by lacking the benzyloxy group.
Thiobarbiturates: : Sulfur replaces oxygen at the trione sites.
Ureides: : Similar core structure but different side chain substitutions.
This compound's unique structure and versatility make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-15(17(22)20-18(23)19-16)10-12-6-8-14(9-7-12)24-11-13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNLKHSBSLHOSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
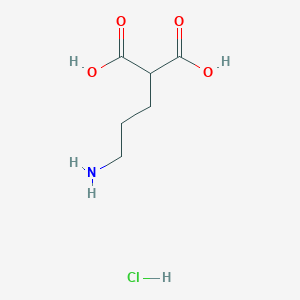
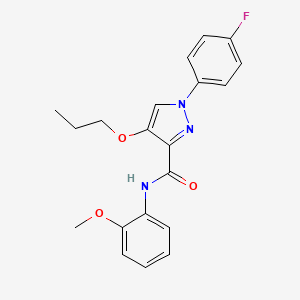
![N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402113.png)
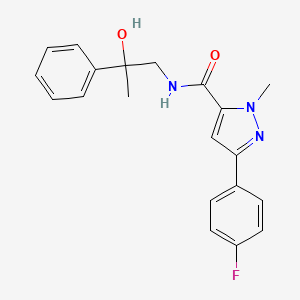
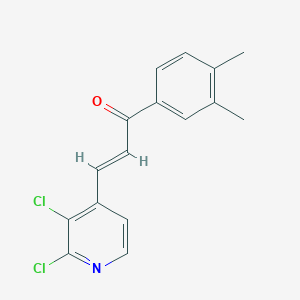
![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2402118.png)
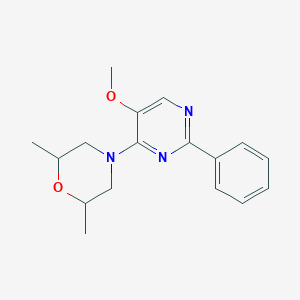
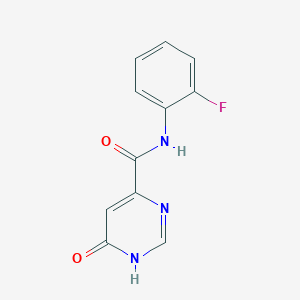
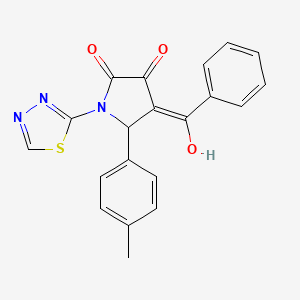

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)
![1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402129.png)
![ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2402130.png)
![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2402132.png)
